molecular formula C5H8N2O B13491516 3-Nitroso-3-azabicyclo[3.1.0]hexane

3-Nitroso-3-azabicyclo[3.1.0]hexane

Cat. No.: B13491516
M. Wt: 112.13 g/mol
InChI Key: KBFILCPTBIPYDR-UHFFFAOYSA-N
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Description

3-Nitroso-3-azabicyclo[3.1.0]hexane (CAS 159683-62-2) is a specialized chemical building block of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a fused, strained bicyclic scaffold that incorporates a nitroso functional group, creating a unique and reactive molecular architecture . The 3-azabicyclo[3.1.0]hexane core is a conformationally restricted framework, often compared to a fused cyclopropane and pyrrolidine ring system, which imposes significant steric constraints . This rigidity is highly valuable for designing molecular probes and novel compounds where precise control over three-dimensional shape is critical. The introduction of the nitroso group at the bridgehead nitrogen further enhances its utility, providing a reactive handle for further chemical transformations and placing it within the class of N-nitrosamines, which are characterized by their R₂N−N=O functional group . The primary research value of this compound lies in its dual characteristics: the strain and rigidity of the bicyclo[3.1.0]hexane skeleton and the versatile reactivity of the nitroso moiety . Researchers utilize this scaffold to explore new synthetic methodologies, including cycloaddition reactions, and to develop novel ligands for biological targets . Its constrained structure is particularly useful for investigating structure-activity relationships and for the synthesis of complex, spiro-fused heterocyclic systems . This product is intended for use in a controlled laboratory setting by qualified researchers. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

3-nitroso-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C5H8N2O/c8-6-7-2-4-1-5(4)3-7/h4-5H,1-3H2

InChI Key

KBFILCPTBIPYDR-UHFFFAOYSA-N

Canonical SMILES

C1C2C1CN(C2)N=O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Strategies for the Construction of the 3-Azabicyclo[3.1.0]hexane Scaffold

The 3-azabicyclo[3.1.0]hexane framework is a significant structural element found in a variety of natural products and synthetic compounds with notable biological activities. bohrium.commdpi.comnih.gov Consequently, the development of efficient synthetic routes to this bicyclic system has been a subject of considerable research interest. bohrium.comnih.gov

Historical Perspectives on Precursor Synthesis

Historically, the synthesis of the 3-azabicyclo[3.1.0]hexane scaffold often involved multi-step sequences. Early approaches frequently relied on the intramolecular cyclopropanation of appropriately functionalized precursors. These methods, while foundational, sometimes faced limitations such as the need for lengthy synthetic routes to obtain the necessary starting materials and the use of expensive metal catalytic systems. nih.govrsc.org

Modern Approaches to Ring System Formation

Significant progress has been made in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives in recent decades, with the development of various transition-metal-catalyzed and transition-metal-free catalytic systems. bohrium.comnih.gov These modern methods offer improved efficiency, selectivity, and substrate scope.

Metal-mediated cyclopropanation is a widely used and powerful strategy for constructing the 3-azabicyclo[3.1.0]hexane skeleton. mdpi.comresearchgate.net This approach typically involves the reaction of an alkene with a carbene or carbenoid species generated from a diazo compound in the presence of a metal catalyst.

Transition metals such as rhodium, copper, palladium, and gold have been effectively employed to catalyze these transformations. bohrium.comresearchgate.net For instance, dirhodium(II) catalysts have been shown to be highly effective in the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, allowing for the selective formation of either the exo- or endo-diastereomer of the corresponding 3-azabicyclo[3.1.0]hexane-6-carboxylate with high diastereoselectivity and under low catalyst loadings. acs.org

Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones has also emerged as a practical route to a broad range of 3-azabicyclo[3.1.0]hexane derivatives, demonstrating high yields and diastereoselectivities. rsc.org Furthermore, copper-catalyzed intramolecular cyclopropanation of N-allyl enamine carboxylates represents another effective method. bohrium.com Gold-catalyzed intramolecular oxidative cyclopropanation of 1,6-enynes has also been reported. bohrium.com

Table 1: Examples of Metal-Mediated Cyclopropanation Reactions for 3-Azabicyclo[3.1.0]hexane Synthesis

Catalyst Substrates Product Type Key Features
Dirhodium(II) catalysts N-Boc-2,5-dihydropyrrole, ethyl diazoacetate exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates High diastereoselectivity, low catalyst loadings. acs.org
Palladium catalysts Maleimides, N-tosylhydrazones Substituted 3-azabicyclo[3.1.0]hexanes High yields and diastereoselectivities. rsc.org
Copper catalysts N-allyl enamine carboxylates Substituted 3-azabicyclo[3.1.0]hexanes Intramolecular cyclopropanation. bohrium.com
Gold catalysts 1,6-enynes Substituted 3-azabicyclo[3.1.0]hexanes Intramolecular oxidative cyclopropanation. bohrium.com

Base-promoted intramolecular addition reactions provide an alternative and efficient pathway to the 3-azabicyclo[3.1.0]hexane scaffold. This strategy involves the intramolecular cyclization of a precursor containing a nucleophilic nitrogen and a suitable leaving group or an activated double bond.

A notable example is the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides, which delivers conformationally restricted and highly substituted aza[3.1.0]bicycles. mdpi.comresearchgate.net This method is particularly useful for accessing saturated aza[3.1.0]bicycle-containing fused bicyclic compounds. researchgate.net The reaction proceeds through a tandem Michael-type addition followed by intramolecular cyclization. nih.gov

The [3+2] cycloaddition reaction between azomethine ylides and cyclopropenes has become a highly popular and versatile method for the construction of the 3-azabicyclo[3.1.0]hexane ring system. nih.govrsc.orgbeilstein-journals.org This approach allows for the creation of complex, spiro-fused heterocyclic systems with a high degree of stereocontrol. beilstein-journals.orgthieme-connect.com

Azomethine ylides can be generated in situ from the reaction of α-amino acids with carbonyl compounds like ninhydrin (B49086) or from the thermal or photochemical ring-opening of aziridines. beilstein-journals.orgthieme-connect.com These reactive 1,3-dipoles then readily react with various cyclopropene (B1174273) derivatives to afford the desired 3-azabicyclo[3.1.0]hexane adducts in moderate to good yields and with high diastereoselectivity. beilstein-journals.org The reaction can be performed as a one-pot, three-component reaction, which enhances its efficiency and atom economy. rsc.org

Enantioselective versions of this reaction have also been developed using chiral copper catalysts, enabling the synthesis of optically active 3-azabicyclo[3.1.0]hexane derivatives with high enantioselectivities. beilstein-journals.org

Photochemical methods offer a distinct approach to the synthesis of the 3-azabicyclo[3.1.0]hexane core. A notable example is the photochemical decomposition of CHF2-substituted pyrazolines, which are formed from the [3+2] cycloaddition of diazoalkanes with maleimides. nih.govrsc.org The subsequent photodenitrogenation of the pyrazoline intermediate proceeds via a 1,3-biradical, which then recombines to form the cyclopropane (B1198618) ring of the 3-azabicyclo[3.1.0]hexane system. nih.govrsc.org This method is advantageous due to its simple operation and mild reaction conditions. nih.govrsc.org

Catalytic cyclization methods, often falling under the umbrella of metal-mediated reactions, can also be initiated by light. Photoinduced oxidative cyclopropanation of ene-ynamides is one such strategy that offers a wide substrate scope under mild conditions. bohrium.com

Nitrosation Reactions: Mechanistic Studies and Control

The core of synthesizing 3-Nitroso-3-azabicyclo[3.1.0]hexane lies in the nitrosation of its precursor, 3-azabicyclo[3.1.0]hexane. This reaction involves the introduction of a nitroso group (-N=O) onto the nitrogen atom of the bicyclic amine. The mechanisms by which this occurs can be categorized into direct and indirect pathways, each influenced by specific reaction conditions.

Direct Nitrosation Pathways

R₂NH + HNO₂ → R₂N-NO + H₂O wikipedia.org

Theoretical studies on gas-phase nitrosation suggest a free radical mechanism where nitrogen dioxide (NO₂) abstracts a hydrogen atom from the amine to form an aminyl radical and nitrous acid. This intermediate is then quenched by nitric oxide (NO) to yield the nitrosamine (B1359907). nist.gov Alkyl substitutions on the amine have been shown to activate this H-abstraction reaction. nist.gov

Indirect Nitrosation Methodologies

Indirect nitrosation methods offer alternative routes to the desired product. One such approach involves the reduction of a corresponding N-nitro compound. However, early synthetic routes for similar bicyclic systems that relied on the reduction of N-nitroso compounds have been largely abandoned due to safety concerns and scalability issues, particularly the formation of hazardous diazonium intermediates.

Another indirect method involves the reaction of the amine with other nitrosating agents, such as alkyl nitrites (e.g., tert-butyl nitrite), in organic solvents. nih.gov These reagents can be particularly effective under mild conditions. nih.gov In aqueous acidic media, alkyl nitrites can hydrolyze to generate nitrous acid-like nitrosating species. nih.gov

Influence of Reaction Conditions on Nitrosation Efficiency and Selectivity

The success of the nitrosation reaction is highly dependent on several factors, including pH, the choice of nitrosating agent, and the solvent.

The pH of the reaction medium plays a crucial role in nitrosation. Acidic conditions are generally required to form the active nitrosating species from nitrite (B80452) salts. nih.gov The rate of nitrosation often shows a second-order dependence on the concentration of nitrous acid, as two molecules of HNO₂ can form the nitrosating intermediate, dinitrogen trioxide (N₂O₃). europa.eu However, at very low pH, the amine precursor becomes protonated, which reduces its nucleophilicity and consequently slows down the reaction. nih.gov Therefore, an optimal pH must be found to balance the formation of the nitrosating agent and the availability of the unprotonated amine. nih.gov In contrast, some nitrosation reactions using nitroalkanes as the source of the nitroso group have been studied in strongly basic media. rsc.org

A variety of nitrosating agents can be employed, each with its own reactivity profile. Common nitrosating agents include:

Nitrous acid (HNO₂): Generated in situ from sodium nitrite and acid. wikipedia.orgnih.gov

Dinitrogen trioxide (N₂O₃): Formed from nitrous acid, it is a powerful nitrosating agent. europa.euacs.org

Nitrogen dioxide (NO₂) and Nitric oxide (NO): Implicated in gas-phase nitrosation reactions. nist.govacs.org

Alkyl nitrites (e.g., tert-butyl nitrite): Effective in both aqueous and organic media. nih.gov

Nitroalkanes: Can act as nitrosating agents under basic conditions. rsc.org

The precursor for the synthesis of this compound is 3-azabicyclo[3.1.0]hexane. The synthesis of this precursor has been the subject of extensive research, with numerous methods developed using both transition-metal-catalyzed and transition-metal-free approaches. researchgate.netrjsvd.combohrium.comnih.govexlibrisgroup.comresearchgate.net These methods often involve the construction of the bicyclic scaffold from acyclic or cyclic precursors. researchgate.netrjsvd.com For instance, the cyclopropanation of N-Boc-2,5-dihydropyrrole using a dirhodium(II) catalyst can produce the 3-azabicyclo[3.1.0]hexane skeleton. researchgate.net

Purification and Isolation Methodologies for Academic Research

Following the synthesis, the purification and isolation of this compound are crucial for obtaining a pure sample for further studies. Standard laboratory techniques are typically employed.

For related 3-azabicyclo[3.1.0]hexane derivatives, purification methods such as recrystallization from solvents like ethanol (B145695) have been reported to yield pure products. beilstein-journals.org In cases where isomeric mixtures are obtained, such as with cis and trans isomers of 2-cyano-3-azabicyclo[3.1.0]hexane, separation can be achieved by exploiting differences in the solubility of their salts in solvents like water, methanol (B129727), and ethanol. epo.org Conventional methods like decantation or filtration can then be used to separate the isomers. epo.org

For research purposes, chromatographic techniques such as column chromatography are invaluable for separating the desired product from unreacted starting materials, byproducts, and other impurities. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a specific solvent or solvent mixture) is critical for achieving good separation.

Table 1: Factors Influencing Nitrosation Reactions

Factor Effect Key Considerations
pH Controls the concentration of the active nitrosating species and the nucleophilicity of the amine. Optimal pH balances the formation of the nitrosating agent with the availability of the unprotonated amine. nih.gov
Nitrosating Agent Different agents have varying reactivity and may require different reaction conditions. Choice depends on the desired reactivity and reaction medium (aqueous vs. organic). nih.gov
Precursor Availability The synthesis of the starting amine, 3-azabicyclo[3.1.0]hexane, is a prerequisite. Various synthetic routes to the precursor exist, including transition-metal catalysis. researchgate.netrjsvd.combohrium.comnih.govexlibrisgroup.comresearchgate.net
Solvent Can influence the solubility of reactants and the stability of intermediates. Organic solvents are often used with alkyl nitrite nitrosating agents. nih.gov

Reactivity and Reaction Mechanisms

Stability and Chemical Degradation Pathways

The stability of N-nitrosamines is highly variable and influenced by factors such as the molecular structure, pH, solvent, and exposure to light. freethinktech.com The N-N bond in the N-nitroso group is relatively weak, making it susceptible to cleavage under various conditions.

N-nitrosamines are known to undergo photolytic decomposition upon irradiation with ultraviolet (UV) light. nih.govacs.org The process is initiated by the excitation of the nitrosamine (B1359907) to a singlet excited state, which can lead to the homolytic cleavage of the N-N bond. acs.orgnih.gov This generates an amino radical and a nitric oxide (NO) radical. nih.govacs.org

The proposed general mechanism for the photolysis of a dialkylnitrosamine like 3-Nitroso-3-azabicyclo[3.1.0]hexane in solution is depicted below.

General Photochemical Decomposition Pathways for N-Nitrosamines

PathInitiating StepKey IntermediatesMajor ProductsConditionsCitation
A Homolytic N-N bond cleavage from neutral excited state (R₂N-NO)Amino radical (R₂N•), Nitric oxide (•NO)Secondary amine, formamides, various degradation productsNeutral/Alkaline, Aqueous/Aprotic Solvents nih.gov
B Protonation of excited state, then N-N bond cleavageO-protonated excited state (R₂N-NOH⁺)Secondary amine, Nitrite (B80452) (NO₂⁻)Acidic (pH 2-8), Aqueous nih.govacs.org
C H-abstraction from α-carbonIminium radical cation (R₂N⁺=CH-R')Carbonyl compounds, secondary aminesAqueous/Aprotic Solvents nih.gov
D Single-electron transfer to O₂Nitrosamine radical cation (R₂N-NO)⁺•Secondary amines, Nitrate (NO₃⁻)Aerobic conditions nih.gov

In aqueous solutions, the quantum yield of decomposition for nitrosamines like N-nitrosodimethylamine (NDMA) is relatively constant between pH 2 and 8 but decreases significantly in alkaline conditions (pH > 9). nih.govacs.org This suggests that in acidic to neutral media, decomposition proceeds through a protonated excited state, while under alkaline conditions, the neutral excited state is the primary decomposing species. nih.govacs.org The presence of oxygen can also influence the product distribution by reacting with the intermediate radicals. nih.govnih.gov

Thermal Decomposition: Heating N-nitrosamines can induce homolytic cleavage of the N-N bond, similar to photolysis, although specific studies on this compound are not prevalent. For some N-nitroso compounds, thermal decomposition can be used to generate nitric oxide directly, a method employed in certain analytical techniques. sci-hub.se

Acid/Base-Catalyzed Decomposition: N-nitrosamines exhibit marked instability in acidic solutions. nih.gov The decomposition in acid is a denitrosation reaction that yields the parent secondary amine (3-azabicyclo[3.1.0]hexane in this case) and a nitrosating agent. nih.govnih.gov The mechanism involves an initial, reversible protonation of the nitroso oxygen atom. nih.govrsc.org While this O-protonated species is more stable, it is believed that a small, kinetically relevant amount of the N-protonated isomer is formed, which then readily undergoes nucleophilic attack to cleave the N-N bond. nih.gov

The rate of this acid-catalyzed denitrosation can be accelerated by the presence of nucleophiles such as bromide, thiocyanate, or thiourea. nih.govdur.ac.uk In contrast, N-nitrosamines are generally more stable under neutral to basic conditions. For instance, one study on a complex nitrosamine, 2-Nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline, showed it to be very stable at pH values from 7.4 to 9.0 but increasingly unstable as the pH decreased, with a half-life of only a few minutes at pH 2.0. nih.gov

The choice of solvent can significantly impact the stability and reaction pathways of N-nitrosamines. In non-polar solvents, decomposition reactions may favor free-radical mechanisms. sci-hub.se Conversely, in polar protic solvents like ethanol (B145695), acid-catalyzed denitrosation is a prominent pathway, and the reaction kinetics can be influenced by the solvent's properties. rsc.org For example, studies on N-methyl-N-nitrosoaniline have shown that the rate of denitrosation decreases as water is added to an ethanolic solvent. rsc.org The polarity of the solvent can also affect the stability of intermediates and transition states, thereby altering reaction rates. The enzymatic denitrosation of nitrosamines can also be inhibited by polar organic solvents like ethanol and isopropanol. nih.govresearchwithrutgers.com

Nitroso Group Reactivity

The nitroso group is an electrophilic center and is the site of most of the characteristic reactions of N-nitrosamines, including denitrosation, reduction, and oxidation.

Denitrosation is the cleavage of the nitroso group from the nitrogen atom, yielding the corresponding secondary amine. This is a key reaction for N-nitrosamines.

Acid-Catalyzed Denitrosation: As detailed in section 3.1.2, this is a common pathway in acidic media. The general mechanism is summarized below:

Step 1 (Equilibrium): Protonation of the nitrosamine, primarily on the oxygen atom, but with a kinetically relevant equilibrium concentration of the N-protonated species. nih.gov

Step 2 (Rate-Determining): Nucleophilic attack on the nitroso nitrogen of the N-protonated intermediate, or direct decomposition, leading to N-N bond cleavage. nih.govrsc.org

Step 3: Formation of the secondary amine and a nitrosyl cation (NO⁺) equivalent, which is trapped by the solvent or other nucleophiles.

Other Denitrosation Methods: Denitrosation can also be achieved under non-acidic conditions. Treatment with hydrogen bromide in acetic acid is a powerful method used in the quantitative analysis of nitrosamines. sci-hub.se Reductive methods, such as catalytic hydrogenolysis using Raney nickel, can also effect denitrosation. nih.gov Furthermore, metabolic denitrosation can occur in biological systems, often catalyzed by cytochrome P-450 enzymes, which can proceed through either reductive or oxidative mechanisms. nih.govnih.gov

Reductive Transformations: The nitroso group is readily reduced to a hydrazine (B178648) function. This transformation is a well-established reaction in organic synthesis. A variety of reducing agents can be employed for this purpose.

Common Reagents for the Reduction of N-Nitrosamines

Reagent(s) Product Typical Conditions Citation
Zinc dust / Acetic acid 1,1-Disubstituted hydrazine Aqueous acetic acid nih.govacs.orggoogle.com
Catalytic Hydrogenation (e.g., Pd/C, Pt/C) 1,1-Disubstituted hydrazine Various solvents, often with salt additives (e.g., NH₄OAc) nih.govacs.org
Lithium aluminum hydride (LAH) 1,1-Disubstituted hydrazine Ethereal solvents nih.gov
Thiourea dioxide (TDO) Aryl hydrazines Aqueous medium, mild conditions rsc.org

For this compound, these methods would be expected to produce the corresponding hydrazine, 3-Amino-3-azabicyclo[3.1.0]hexane.

Oxidative Transformations: N-nitrosamines can be oxidized to the corresponding N-nitramines (R₂N-NO₂). This reaction typically requires strong oxidizing agents. Peroxytrifluoroacetic acid is a common and effective reagent for this transformation, directly oxidizing the nitroso moiety. nih.govacs.org Other oxidizing agents, such as nitric acid, can also yield nitramines, though sometimes through a mechanism involving nitroso-nitro group exchange rather than direct oxidation. nih.gov In some cases, oxidation can lead to the formation of N-nitrosamine from a parent drug molecule, as seen with the antidiabetic drug tolazamide (B1682395) in the presence of hydrogen peroxide or oxygen. nih.gov

Role as a Nitrosating Agent in Chemical Reactions

While specific studies detailing the use of this compound as a nitrosating agent are not prevalent in the reviewed literature, its chemical behavior can be inferred from the well-documented reactivity of the N-nitrosamine functional group, particularly in cyclic systems like N-nitrosopyrrolidine. nih.gov N-nitrosamines can transfer their nitroso group to other nucleophiles under specific conditions, which typically involve cleavage of the N-N bond. scispace.comnih.gov

The primary mechanisms for activating an N-nitrosamine to act as a nitrosating agent include:

Photolysis : The photolytic decomposition of N-nitrosamines is a well-established process. nih.gov Irradiation with UV light, especially in acidic solutions, can induce N-N bond fission. scispace.comcdnsciencepub.comresearchgate.net For N-nitrosodialkylamines, the primary photochemical process involves the elimination of a nitroso radical (•NO) or a related species, which can then nitrosate other substrates. researchgate.netmdpi.com The quantum yield for the decomposition of nitrosamines like N-nitrosodimethylamine (NDMA) is relatively constant over a wide pH range (pH 2-8). nih.gov

Acid-Catalyzed Denitrosation : In the presence of strong acids, N-nitrosamines can undergo denitrosation to yield the corresponding secondary amine and a nitrosating species. nih.gov This reaction is often accelerated by the presence of nucleophiles such as halides or thiourea, which act as catalysts for the nitroso group transfer. nih.govacs.org

Thermal Decomposition : Heating N-nitrosamines can also lead to the cleavage of the N-N bond, releasing nitric oxide and an aminyl radical. researchgate.net The thermal decomposition of N-nitrosopiperazine, a related cyclic nitrosamine, has been shown to follow Arrhenius temperature dependence with a significant activation energy. researchgate.net

These established reaction pathways suggest that this compound possesses the latent capability to act as a nitrosating agent, with its reactivity likely being unlocked through photolytic, strong acid, or thermal conditions.

Reactivity of the Bicyclic Ring System

The 3-azabicyclo[3.1.0]hexane framework is a rigid, conformationally constrained structure that exhibits unique reactivity due to the inherent strain of the fused cyclopropane (B1198618) and azacyclopentane rings. acs.orgacs.org

Strain-Induced Reactivity of the Cyclopropane Ring

The significant ring strain of the fused cyclopropane makes it susceptible to a variety of ring-opening and rearrangement reactions, particularly under thermal or metal-catalyzed conditions. khas.edu.tr The cyclopropane ring system can behave similarly to an unsaturated olefin, allowing it to coordinate with transition metals and undergo subsequent transformations. nih.gov

Computational studies on the pyrolysis of 2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane showed that the reaction proceeds through a two-step mechanism: an initial elimination to form a bicyclo[3.1.0]hex-2-ene intermediate, followed by a rate-determining sigmatropic rearrangement involving a homodienyl 1,5-hydrogen shift. khas.edu.tr These calculations also indicated that the cyclopropyl (B3062369) moiety can undergo homolytic bond cleavage to form a stabilized biradical intermediate. khas.edu.tr In another example, the rearrangement of 6,6-dibromobicyclo[3.1.0]hexane has also been studied. acs.org

Metal catalysis provides another avenue for activating the strained ring. DFT studies have shown that platinum salts can catalyze the rearrangement of 1-hydroxy-bicyclo[3.1.0]hexane to monocyclic derivatives. nih.gov The mechanism involves an initial oxidative addition of the platinum salt across a C-C bond of the cyclopropane ring to form a platinacyclobutane intermediate, which then undergoes cleavage and protodeplatination to yield the ring-opened product. nih.gov

Reaction TypeSubstrateConditionsKey Intermediate(s)Product TypeReference
Thermal Rearrangement2-acetoxy-2,6,6-trimethylbicyclo[3.1.0]hexane350 °C (Pyrolysis)Bicyclo[3.1.0]hex-2-ene, Allylically stabilized biradical1,3,3-trimethyl-1,4-cyclohexadiene khas.edu.tr
Metal-Catalyzed Rearrangement1-hydroxy-bicyclo[3.1.0]hexanePt(II) salt catalystPlatinacyclobutaneMonocyclic derivative nih.gov
Nucleophilic Ring Opening3-oxa-1-azabicyclo[3.1.0]hexan-2-one (analogue)Amine nucleophiles, Polar solvents-Aminomethyl oxazolidinone researchgate.net

Transformations Involving the Azacyclopentane Ring

The azacyclopentane (pyrrolidine) portion of the bicyclic system also undergoes characteristic reactions. One notable transformation involves the functionalization of derivatives containing a cyclic ketimine. This electrophilic intermediate reacts smoothly with a variety of nucleophiles in one-pot processes. acs.org For instance, reduction with sodium borohydride (B1222165) (NaBH₄) proceeds quantitatively, and reactions with organolithium reagents or Friedel-Crafts reactions with electron-rich heterocycles have been demonstrated. acs.org Additionally, the carbonyl groups in dione (B5365651) derivatives of the scaffold can be reduced with reagents like lithium aluminum hydride (LiAlH₄) to yield the corresponding pyrrolidine (B122466) without cleaving the adjacent cyclopropane ring.

Stereochemical Aspects of Ring System Reactions

A defining feature of the 3-azabicyclo[3.1.0]hexane system is the profound stereochemical control exerted by the fused cyclopropane ring. This rigid structure effectively shields one face of the molecule, directing the approach of reagents to the opposite face. acs.org This results in excellent diastereoselectivity in a wide range of reactions.

For example, in the nucleophilic addition to cyclic ketimine derivatives, the fused cyclopropane guides the nucleophile to attack from the opposite face, leading to the highly diastereoselective construction of a quaternary stereogenic center. acs.org Similarly, 1,3-dipolar cycloaddition reactions used to synthesize the scaffold show high diastereofacial selectivity, with substituents on the cyclopropane ring adopting a specific orientation relative to the newly formed azacyclopentane ring. beilstein-journals.org However, in some syntheses, such as the palladium-catalyzed reactions of enynones, derivatives of 3-azabicyclo[3.1.0]hexane can be formed as mixtures of epimers. rsc.org

Substrate/ReactionReported Diastereomeric Ratio (dr)Reference
1-Chloro-1-[(1S,5S,6S)-6-methyl-3-tosyl-3-azabicyclo[3.1.0]hexan-1-yl]ethan-2-one56:44 rsc.org
1-Chloro-1-[(1S,5S,6S)-6-methyl-3-tosyl-3-azabicyclo[3.1.0]hexan-1-yl]butan-2-one59:41 to 62:38 rsc.org
2-Chloro-2-[(1S,5S,6S*)-6-methyl-3-tosyl-3-azabicyclo[3.1.0]hexan-1-yl]acetaldehyde43:57 to 55:45 rsc.org
Palladium-catalyzed cyclopropanation of maleimidesHigh diastereoselectivity rsc.org
1,3-Dipolar cycloaddition of azomethine ylidesHigh diastereofacial selectivity beilstein-journals.org

Electrophilic and Nucleophilic Substitution Studies

Reactions with Electrophiles

The C-H bonds of the strained cyclopropane ring, typically considered unreactive, can be functionalized through reactions with powerful electrophiles, often mediated by a transition metal catalyst. A significant example is the palladium(0)-catalyzed C-H functionalization of the cyclopropane ring using trifluoroacetimidoyl chlorides as electrophilic partners. acs.orgresearchgate.net This reaction, enabled by a specialized diazaphospholane ligand, proceeds with high enantioselectivity to create a C-N bond at the cyclopropane ring, yielding a cyclic ketimine product. acs.org This transformation demonstrates that the C-H bonds of the strained three-membered ring can be activated to react with suitable electrophiles.

Reactions with Nucleophiles

The reactivity of this compound with nucleophiles is primarily dictated by the presence of the N-nitroso group and the strained bicyclic aziridine (B145994) ring system. While specific research on the nucleophilic reactions of this particular compound is not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of N-nitrosamines and strained heterocyclic systems.

The principal reaction pathway for N-nitrosamines upon interaction with nucleophiles is denitrosation. This process involves the removal of the nitroso (-NO) group from the nitrogen atom. The reaction is generally facilitated by acidic conditions, which protonate the oxygen atom of the nitroso group, making the nitrogen atom more electrophilic and susceptible to nucleophilic attack. The nucleophile then attacks the nitrosonium ion (NO⁺) or the protonated nitrosamine, leading to the transfer of the nitroso group and regeneration of the parent amine, 3-azabicyclo[3.1.0]hexane.

The general mechanism for acid-catalyzed denitrosation is as follows:

Protonation of the N-nitrosamine.

Nucleophilic attack on the nitroso-nitrogen.

Transfer of the nitrosonium group to the nucleophile.

The efficiency of this reaction is dependent on several factors, including the nature of the nucleophile, the solvent, and the pH of the reaction medium. Stronger nucleophiles and more polar solvents generally favor the denitrosation process.

In addition to denitrosation, the strained 3-azabicyclo[3.1.0]hexane ring system, which incorporates an aziridine ring fused to a cyclopropane ring, presents another potential site for nucleophilic attack. The high ring strain of aziridines makes them susceptible to ring-opening reactions. Nucleophiles can attack either of the carbon atoms of the aziridine ring, leading to cleavage of a carbon-nitrogen bond.

However, in the case of this compound, the N-nitroso group is expected to be the more reactive site for nucleophilic attack under most conditions, especially under acidic catalysis which specifically activates the nitroso group for removal. The study of related aryl-N-nitrosamines has shown that denitrosation can be achieved under mild conditions using thiols as nucleophiles in the presence of an acid promoter, yielding the corresponding amines in good yields. organic-chemistry.org This suggests a similar reactivity pattern could be expected for this compound.

Quantitative studies on the denitrosation of various N-nitrosamines have established reactivity sequences for different nucleophiles. rsc.org For instance, the reactivity of nucleophiles in denitrosation reactions often follows the order: Thiourea > SCN⁻ > Br⁻ > Cl⁻ > H₂O. dur.ac.uk

While detailed experimental data and specific reaction tables for this compound are not available, the table below provides a hypothetical overview of expected products based on the general reactivity of N-nitrosamines with common nucleophiles.

Table 1: Predicted Products of Nucleophilic Reactions with this compound

NucleophileReagent ExampleExpected Major ProductExpected Reaction Type
ThiolEthanethiol (EtSH)3-Azabicyclo[3.1.0]hexaneDenitrosation
Halide IonHydrobromic Acid (HBr)3-Azabicyclo[3.1.0]hexaneDenitrosation
WaterAcidified Water (H₃O⁺)3-Azabicyclo[3.1.0]hexaneDenitrosation
AmineAmmonia (NH₃)3-Azabicyclo[3.1.0]hexaneDenitrosation

It is important to note that the actual reaction outcomes could be more complex and may involve a combination of denitrosation and ring-opening pathways, depending on the specific reaction conditions and the nature of the nucleophile employed. Further experimental investigation is required to fully elucidate the reactivity of this compound with nucleophiles.

Advanced Spectroscopic and Analytical Methodologies in Research

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to gain insights into its structure through fragmentation analysis. google.com It is particularly useful for identifying intermediates and elucidating reaction mechanisms.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound or reaction intermediate. nih.gov This is critical in distinguishing between species with the same nominal mass but different elemental compositions. The identification of unstable intermediates, such as 2-oxa-3-azabicyclo[3.1.0]hex-3-enes, has been achieved through techniques like HRMS. nih.gov In studies of related pyrrolidine (B122466) reactions, HRMS analysis indicated the potential existence of trapping products, providing insight into the reaction mechanism. nih.gov

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation, and the analysis of the resulting fragment ions. researchgate.net This technique provides detailed structural information and allows for the elucidation of fragmentation pathways. beilstein-journals.org By analyzing the fragmentation patterns of 3-Nitroso-3-azabicyclo[3.1.0]hexane and its derivatives, one can infer the connectivity of the molecule and the relative stability of different bonds. The fragmentation of related azabicyclic systems often involves the cleavage of the rings, providing characteristic fragment ions. aip.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. nih.gov These techniques are particularly useful for monitoring the progress of chemical reactions in real-time. americanpharmaceuticalreview.comirdg.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. americanpharmaceuticalreview.com It is highly sensitive to polar functional groups. In the context of reactions involving this compound, IR spectroscopy can be used to monitor the appearance or disappearance of characteristic vibrational bands, such as the N-N=O stretching vibration of the nitroso group or the C=O stretch of a reactant or product. beilstein-journals.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. spectroscopyonline.com It is particularly sensitive to non-polar functional groups and symmetric vibrations. Raman spectroscopy can be used to monitor changes in the carbon skeleton and other key functional groups during a reaction. irdg.org The ability to use fiber optic probes makes Raman spectroscopy well-suited for in-situ reaction monitoring. americanpharmaceuticalreview.com

The combination of IR and Raman spectroscopy can provide a comprehensive picture of the chemical changes occurring during a reaction, aiding in the optimization of reaction conditions and the understanding of reaction kinetics. nih.gov For example, in the synthesis of related compounds, IR spectroscopy has been used to identify key functional groups in the final products. beilstein-journals.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. For derivatives of the 3-azabicyclo[3.1.0]hexane framework, this technique provides definitive proof of their stereochemical and conformational arrangement, which is often challenging to establish solely through spectroscopic methods like NMR.

In the study of related compounds, such as bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane, X-ray analysis has been successfully employed to verify the structure of complex cycloadducts. For instance, the structure of a bis-spiro 3-azabicyclo[3.1.0]hexane derivative formed through a 1,3-dipolar cycloaddition was unequivocally confirmed by X-ray diffraction. beilstein-journals.orgnih.gov This analysis provides precise data on bond lengths, bond angles, and the spatial orientation of the bicyclic system and its substituents.

While obtaining suitable single crystals of the parent "this compound" for X-ray diffraction can be a challenge, the structural data from its derivatives are invaluable. whiterose.ac.uk The data from a crystalline derivative can reveal key structural parameters of the core bicyclic system. The table below illustrates the type of data obtained from X-ray crystallographic analysis of a related derivative.

Table 1: Representative Crystallographic Data for a 3-Azabicyclo[3.1.0]hexane Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.45
b (Å) 15.21
c (Å) 12.88
β (°) 105.3
Volume (ų) 1975.4

Note: Data is representative and based on published analyses of similar structures. nih.gov

The visual output of such an analysis, often presented as an Oak Ridge Thermal Ellipsoid Plot (ORTEP), provides a clear 3D representation of the molecule's structure, confirming the connectivity and stereochemistry of all atoms. beilstein-journals.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Research Settings

Chromatography is a fundamental analytical method used to separate, identify, and purify the components of a mixture. In the context of "this compound" research, various chromatographic techniques are essential for monitoring the progress of its synthesis and for assessing the purity of the final product.

Reaction Monitoring: Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of chemical reactions. beilstein-journals.orgnih.gov By spotting the reaction mixture on a TLC plate alongside the starting materials, researchers can qualitatively observe the consumption of reactants and the formation of the product. The completion of a reaction, such as the synthesis of a 3-azabicyclo[3.1.0]hexane derivative, is often indicated by the disappearance of the starting material spots and the appearance of a new product spot with a different retention factor (Rf). beilstein-journals.orgrsc.org

Purification: Following the completion of a reaction, column chromatography is frequently employed for the purification of the crude product. rsc.org This technique allows for the separation of the desired compound from unreacted starting materials, byproducts, and other impurities on a larger scale than TLC. The purified fractions are then collected for further analysis.

Purity and Stereochemical Assessment: High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the purity and, in the case of chiral molecules, the enantiomeric excess of a sample. rsc.org For instance, the enantiomeric excess of chiral 3-azabicyclo[3.1.0]hexane derivatives has been determined using HPLC with a chiral stationary phase. rsc.org This is particularly relevant for nitroso compounds like "this compound," where hindered rotation around the N-N bond can lead to the existence of atropisomers, which are stereoisomers resulting from restricted rotation. The separation and quantification of these isomers can be achieved using chiral HPLC. rsc.org

Gas-Liquid Chromatography (GLC) can also be used, often after derivatization, to confirm the isomeric purity and structure of volatile derivatives of the 3-azabicyclo[3.1.0]hexane system. epo.org

The table below summarizes the application of different chromatographic techniques in the research of this class of compounds.

Table 2: Application of Chromatographic Techniques

Technique Application Purpose Reference
Thin-Layer Chromatography (TLC) Reaction Monitoring To track the conversion of reactants to products qualitatively. beilstein-journals.org, nih.gov
Column Chromatography Purification To isolate the target compound from the crude reaction mixture. rsc.org
High-Performance Liquid Chromatography (HPLC) Purity and Enantiomeric Excess Determination To quantify the purity of the compound and determine the ratio of enantiomers. rsc.org

A certificate of analysis for a related compound, (1S,3S,5S)-2-nitroso-2-azabicyclo[3.1.0]hexane-3-carbonitrile, specifies a chromatographic purity of >90%, underscoring the importance of these techniques in quality control for research chemicals. cleanchemlab.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations provide fundamental insights into the electronic structure, stability, and reactivity of molecules. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) Applications to Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. It is particularly well-suited for determining the equilibrium geometries and vibrational frequencies of molecules like 3-Nitroso-3-azabicyclo[3.1.0]hexane.

DFT calculations, such as those employing the B3LYP functional with a suitable basis set (e.g., 6-31G), can be used to optimize the molecular geometry of this compound. These calculations would predict bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure on the potential energy surface. For the parent 3-azabicyclo[3.1.0]hexane, HF/6-31G calculations have been used to determine structural information. bohrium.com For more complex derivatives, DFT methods like M11/cc-pVDZ have been employed to study reaction mechanisms. beilstein-journals.orgbeilstein-archives.org

ParameterPredicted Value Range
N-N Bond Length1.35 - 1.45 Å
N=O Bond Length1.20 - 1.25 Å
C-N-N Bond Angle115 - 120°
N-N=O Bond Angle110 - 115°
N-N Torsional Barrier15 - 25 kcal/mol
N=O Vibrational Frequency1450 - 1550 cm⁻¹
N-N Vibrational Frequency1000 - 1100 cm⁻¹
Note: This table represents expected ranges and not specific experimental or calculated values for this compound.

Conformational Analysis and Energy Landscapes

The rigid bicyclic structure of 3-azabicyclo[3.1.0]hexane limits its conformational freedom. However, the puckering of the five-membered ring and the rotation of the nitroso group still allow for different conformational states with varying energies.

Ring Puckering and Inversion Studies

The five-membered pyrrolidine (B122466) ring in the 3-azabicyclo[3.1.0]hexane system is not planar and undergoes puckering. researchgate.netnih.gov The fusion with the cyclopropane (B1198618) ring introduces significant strain and restricts the possible puckering modes. The puckering can be described by a potential energy function that relates the energy of the molecule to a puckering coordinate. nih.gov

Theoretical studies on bicyclo[3.1.0]hexane and its analogues have shown that the five-membered ring can adopt different conformations, often described as "boat" and "chair" like forms, although these are distorted due to the bicyclic nature of the molecule. bohrium.comnih.gov The energy difference between these conformers and the barrier to their interconversion can be determined through computational methods. For the parent bicyclo[3.1.0]hexane, ab initio calculations have predicted the existence of a second shallow energy minimum, in contrast to some experimental findings. nih.gov

Influence of the Nitroso Group on Conformation

The introduction of the N-nitroso group has a profound impact on the conformational landscape of the molecule. The key feature is the restricted rotation around the N-N bond due to its partial double bond character. This restricted rotation can lead to the existence of stable rotational isomers (atropisomers).

A study on a closely related compound, 3-nitroso-1,5-dimethyl-3-azabicyclo[3.1.0]hexane , revealed that the molecule is chiral due to the hindered rotation of the nitroso group. rsc.org The energy barrier for the racemization of this atropisomer was determined to be 94.2 kJ/mol, which is substantial enough to allow for the separation of enantiomers at room temperature. rsc.org This high rotational barrier is a direct consequence of the electronic delocalization between the nitrogen lone pair and the nitroso group's π-system.

The orientation of the nitroso group relative to the bicyclic framework will also influence the stability of the different ring puckering conformations through steric and electronic interactions.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are often difficult to observe experimentally. For this compound, this approach can be used to model various reactions, such as its formation, decomposition, or its participation in cycloaddition reactions.

The mechanism of cycloaddition reactions involving derivatives of 3-azabicyclo[3.1.0]hexane has been studied using DFT methods. beilstein-journals.orgbeilstein-archives.org These studies involve locating the transition state structures and calculating the activation energies, which provides insight into the reaction kinetics and selectivity. For instance, in the 1,3-dipolar cycloaddition of cyclopropenes to form 3-azabicyclo[3.1.0]hexane derivatives, DFT calculations have been used to determine that the reactions are kinetically controlled. beilstein-archives.org

Modeling the reaction pathways of this compound would involve identifying the reactants, products, and any intermediates, and then using computational methods to map out the potential energy surface connecting them. The transition state, which represents the highest energy point along the reaction coordinate, is of particular interest as its energy determines the reaction rate. researchgate.net The geometry of the transition state can also provide valuable information about the mechanism of the reaction.

Theoretical Prediction of Nitrosation Mechanisms

The formation of this compound proceeds via the N-nitrosation of its secondary amine precursor, 3-azabicyclo[3.1.0]hexane. Computational models, particularly Density Functional Theory (DFT), are employed to elucidate the mechanism and kinetics of this transformation. The generally accepted mechanism involves the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (HNO₂), under acidic conditions. acs.org

The process begins with the protonation of nitrous acid, which then forms a more potent nitrosating species like the nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃). nih.govlhasalimited.org The lone pair of electrons on the nitrogen atom of the 3-azabicyclo[3.1.0]hexane then attacks the electrophilic nitrosating agent. This is followed by deprotonation to yield the final N-nitrosamine product. lhasalimited.org

Theoretical studies can model this entire reaction pathway, calculating the energies of reactants, transition states, and products. bjut.edu.cn This allows for the prediction of reaction rates and the determination of the most favorable mechanistic pathway under various conditions (e.g., pH, solvent). nih.gov Mathematical models can combine these kinetic descriptions with mass balance equations to estimate the rates of nitrosamine (B1359907) formation in specific environments. nih.gov

Table 1: Key Steps in the Theoretical Nitrosation of 3-Azabicyclo[3.1.0]hexane

StepDescriptionComputational Focus
1 Formation of Nitrosating AgentCalculation of the thermodynamics of HNO₂ protonation and subsequent conversion to species like N₂O₃ or NO⁺.
2 Nucleophilic AttackModeling the approach of the amine nitrogen to the nitrosating agent to locate the transition state structure for the N-N bond formation.
3 DeprotonationCalculation of the energy barrier for the removal of a proton from the nitrogen atom by a base (e.g., water) to form the stable N-nitrosamine.

Computational Exploration of Degradation Pathways

The degradation of N-nitrosamines is of significant interest, particularly the metabolic pathways that can lead to bioactivation. For N-nitrosamines, the primary route of metabolic activation is initiated by cytochrome P450 (CYP) enzymes, which catalyze the hydroxylation of the carbon atom adjacent (in the α-position) to the nitrosamine group. nih.govnih.gov This is considered the crucial rate-limiting step in their activation. nih.govnih.gov

Quantum mechanical (QM) calculations are used to model the energetics of potential degradation pathways. nih.gov For a cyclic nitrosamine like this compound, the key activation pathway would be hydroxylation at either the C2 or C4 position. This reaction forms an unstable α-hydroxy-nitrosamine intermediate that can spontaneously decompose to form a reactive diazonium ion, which is capable of alkylating biological macromolecules like DNA. researchgate.netresearchgate.net

Computational studies investigate the activation free energies (ΔG‡) for different degradation mechanisms, including the desired α-hydroxylation (activation) and competing pathways like detoxification or reactions on other parts of the molecule. nih.govresearchgate.net For instance, studies on model nitrosamines like N-nitrosodimethylamine (NDMA) have identified multiple initial degradation mechanisms, including H-atom abstraction from a C-H bond and hydroxyl radical (HO•) addition to either nitrogen atom, each with a calculated energy barrier. nih.gov

Table 2: Representative Calculated Free Energies of Activation (ΔG‡) for Initial Degradation Pathways of Model Nitrosamines by HO• Radical

NitrosaminePathwayΔG‡ (kcal/mol)Reference
NDMA HO• addition to Amine Nitrogen6.8 nih.gov
H-atom Abstraction from C-H9.7 nih.gov
N-Nitrosopiperidine (NPIP) α-H Abstraction4.0 researchgate.net
β-H Abstraction6.8 researchgate.net
γ-H Abstraction7.9 researchgate.net

This data illustrates how computational methods can differentiate the energetic favorability of various degradation routes for similar compounds.

Modeling of Cycloaddition and Ring-Opening Mechanisms

While cycloaddition reactions are fundamental to the synthesis of the 3-azabicyclo[3.1.0]hexane core, computational methods are key to understanding their mechanisms. researchgate.netresearchgate.net The most common synthetic route involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile. msu.edumdpi.com DFT calculations are used to study the regio- and stereoselectivity of these reactions by analyzing the frontier molecular orbitals (HOMO-LUMO) of the reactants and calculating the activation energies of the possible transition states. nih.govnih.gov For example, a study of a [3+2] cycloaddition reaction to form a complex pyrrolidine ring system found the most favorable reaction path had a calculated activation enthalpy of 8.7 kcal·mol⁻¹. nih.gov

Although less studied, the ring-opening of the 3-azabicyclo[3.1.0]hexane system is also amenable to computational modeling. The strained cyclopropane ring fused to the pyrrolidine core is a site of potential reactivity. Computational studies on related bicyclic systems, such as 3-oxa-1-azabicyclo[3.1.0]hexan-2-ones, have been used to understand the factors controlling their ring-opening reactions with various nucleophiles. researchgate.netscispace.com For this compound, theoretical models could predict the likelihood of ring-opening following electronic perturbation, such as after metabolic activation at an α-carbon, which could destabilize the bicyclic framework. Such computational explorations would calculate the energy barriers for the cleavage of the C-C or C-N bonds of the strained ring system.

Table 3: Illustrative Computational Parameters for a Modeled [3+2] Cycloaddition Reaction

ParameterDescriptionTypical Computational Method
Activation Energy (Eₐ) The energy barrier that must be overcome for the reaction to occur. Lower values indicate a faster reaction.DFT (e.g., B3LYP, M06-2X)
Reaction Energy (ΔE) The net energy difference between products and reactants. Negative values indicate an exothermic reaction.DFT (e.g., B3LYP, M06-2X)
Regioselectivity The preference for one direction of bond formation over another. Determined by comparing activation energies of different transition states.Transition State Analysis
Stereoselectivity The preference for the formation of one stereoisomer over another. Determined by comparing activation energies of endo/exo transition states.Transition State Analysis

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which serves as a crucial aid in structure elucidation and verification. Methods combining DFT with the Gauge-Including Atomic Orbital (GIAO) approach are widely and successfully used to calculate NMR chemical shifts (¹H, ¹³C, and ¹⁵N). researchgate.netnih.govajol.info

For this compound, a computational chemist would first determine the molecule's lowest energy conformation through geometry optimization. Using this optimized structure, the GIAO-DFT method calculates the isotropic magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. ajol.info

The high accuracy of these predictions allows for a direct comparison with experimental NMR data. A strong linear correlation between the calculated and observed chemical shifts provides high confidence in the assigned structure. researchgate.netresearchgate.net This is particularly valuable for complex bicyclic systems where spectral assignment can be ambiguous. Similar computational methods can also predict other spectroscopic data, such as infrared (IR) vibrational frequencies.

Table 4: Hypothetical Correlation of Predicted vs. Experimental NMR Data for this compound

Atom PositionPredicted ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)Deviation (ppm)
C1/C5 (Bridgehead) 35.535.1+0.4
C2/C4 (α to N-NO) 55.254.8+0.4
C6 (Cyclopropane) 18.918.5+0.4

This table is illustrative. The predicted values are calculated using DFT/GIAO methods, and a small deviation from experimental values is expected and acceptable for structure confirmation.

Interactions with Other Chemical Systems and Reaction Environments

Reactions with Nucleophiles and Electrophiles in Model Systems

The 3-azabicyclo[3.1.0]hexane framework, the core structure of 3-Nitroso-3-azabicyclo[3.1.0]hexane, can be opened in a regioselective manner by nucleophiles. scribd.com This reactivity is crucial for the synthesis of other complex nitrogen-containing compounds. For instance, derivatives of 6-amino-3-azabicyclo[3.1.0]hexane undergo nucleophilic substitution reactions with various chlorides, such as vinyl, imidoyl, or carbonyl chlorides, leading to the formation of enamines. beilstein-journals.org

The nitroso group (N=O) itself introduces a site susceptible to both nucleophilic and electrophilic attack. The nitrogen atom of the nitroso group can act as a nucleophile, while the oxygen atom possesses electrophilic character. The rate of nitroso group transfer from related N-nitroso compounds to amines is influenced by the electronic properties of the molecule, with electron-withdrawing groups on an aromatic ring increasing the reaction rate. acs.org

In the context of cycloaddition reactions, the 3-azabicyclo[3.1.0]hexane skeleton is often synthesized through the reaction of azomethine ylides with dipolarophiles. beilstein-journals.orgnih.gov The reactivity of the azomethine ylide, a key intermediate, is influenced by the substituents present. For example, the reaction of ninhydrin (B49086) and proline forms a stable azomethine ylide that readily reacts with various cyclopropenes. beilstein-journals.org The electrophilicity of activated alkynes, catalyzed by transition metals like gold(I), allows for their reaction with various nucleophiles, including nitrogen-containing heterocycles, to form complex structures. acs.org

Behavior in Different Solvent Systems and pH Environments

The choice of solvent significantly impacts the reactions involving the 3-azabicyclo[3.1.0]hexane system. In multicomponent cycloaddition reactions to form nitroso acetals, polar solvents like ethanol (B145695) (EtOH) or methanol (B129727) (MeOH), and binary systems such as EtOH/H₂O or MeOH/H₂O, have been found to be more effective than less polar solvents like toluene (B28343) or dichloromethane. beilstein-journals.org The use of concentrated lithium salt solutions, such as lithium perchlorate (B79767) in diethyl ether, can dramatically increase reaction rates. beilstein-journals.org

The pH of the reaction medium is also a critical factor. For instance, in the chemoselective acylation of a hydrazine (B178648) moiety on a peptide, the buffer and pH were carefully adjusted to pH 5.1 to achieve the best conversion and selectivity while minimizing oxidation of the hydrazine group. acs.org The isomerization of 2-cyano-3-azabicyclo[3.1.0]hexane derivatives can be carried out in solvents like isopropanol, and even carboxylic acids such as acetic acid, provided that hydrolysis of the cyano group is minimized. google.com

The table below summarizes the effect of different solvent systems on a multicomponent cycloaddition reaction to form nitroso acetals. beilstein-journals.org

Solvent SystemReaction TimeYield (%)
TolueneLongLow
DichloromethaneLongLow
Tetrahydrofuran (THF)LongLow
Ethanol (EtOH)7-8 days60-70
Methanol (MeOH)7-8 days60-70
EtOH/H₂O (3:1)7-8 days60-70
MeOH/H₂O (3:1)7-8 days60-70
Lithium Salt Solutions1-3 days34-72

Role as a Precursor or Intermediate in Complex Organic Transformations

The 3-azabicyclo[3.1.0]hexane ring system is a valuable synthon in organic synthesis, serving as a key intermediate in the creation of a wide array of biologically active molecules. bohrium.comnih.gov Its derivatives are crucial in the synthesis of various drugs and agrochemicals. bohrium.comnih.gov For example, a key intermediate, 6α-nitro-3-azabicyclo[3.1.0]hexane, is used in the synthesis of the antibacterial agent trovafloxacin. rsc.org The rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety is a building block for several pharmaceuticals. beilstein-journals.org

The formation of the 3-azabicyclo[3.1.0]hexane skeleton often proceeds through cycloaddition reactions. researchgate.net For instance, a rhodium-alkylcarbene mediated intramolecular alkene cyclopropanation provides rapid access to these bicyclic systems. researchgate.net In other transformations, a 3-azabicyclo[3.1.0]hexane intermediate has been observed in gold-catalyzed tandem reactions. acs.org The development of efficient synthetic methods, including both transition-metal-catalyzed and metal-free reactions, has been a significant area of research. bohrium.com

The following table highlights some complex organic transformations where 3-azabicyclo[3.1.0]hexane derivatives act as precursors or intermediates.

TransformationPrecursor/IntermediateProduct Class
Synthesis of Trovafloxacin6α-nitro-3-azabicyclo[3.1.0]hexaneAntibacterial Agent
Intramolecular Alkene CyclopropanationRh-alkylcarbeneAzabicyclo[3.1.0]hexanes
Gold-Catalyzed Tandem Reactions3-azabicyclo[3.1.0]hexane intermediateNitrogen-containing bicyclic rings
1,3-Dipolar CycloadditionAzomethine ylides and cyclopropenes3-Azabicyclo[3.1.0]hexane derivatives

Formation and Reactivity in Environmental Chemistry Analogues (Purely chemical aspects, no ecotoxicity)

While direct studies on the environmental fate of this compound are not prevalent, the principles of green chemistry are relevant to the synthesis of its parent scaffold and derivatives. scispace.com The development of more environmentally friendly synthetic methodologies, such as photocatalytic and electrochemical synthesis, is a continuing goal in the production of 3-azabicyclo[3.1.0]hexane derivatives. bohrium.com The use of less hazardous solvents and reagents, and the design of energy-efficient processes are key aspects of this approach. scispace.com

The reactivity of related nitroso compounds and the potential for their formation from precursor amines under certain environmental conditions (e.g., in the presence of nitrosating agents) is a general area of interest in environmental chemistry. However, specific data on the formation and reactivity of this compound in environmental systems are limited in the reviewed literature.

Broader Academic Implications and Future Research Directions

Contributions to Fundamental Nitrosamine (B1359907) Chemistry

The study of 3-Nitroso-3-azabicyclo[3.1.0]hexane can provide significant insights into the fundamental chemistry of nitrosamines. The N-nitrosamine functional group is characterized by a partial double bond character between the two nitrogen atoms, leading to hindered rotation and the potential for stereoisomerism. This is a well-established phenomenon in nitrosamine chemistry.

The reactivity of amines toward nitrosating agents is a critical aspect of nitrosamine formation. Theoretical studies on various amines have shown that heterocyclic amines generally exhibit high reactivity in N-nitrosation reactions. nih.gov This is attributed to factors like the energy of the highest occupied molecular orbital (HOMO) of the amine and the pyramidalization angle at the nitrogen atom. nih.gov The parent amine, 3-azabicyclo[3.1.0]hexane, as a secondary heterocyclic amine, is expected to be readily nitrosated. The mechanism of nitrosation typically involves the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (formed from nitrites in acidic conditions) or other species like dinitrogen trioxide (N₂O₃). nih.gov

The introduction of the nitroso group into the strained 3-azabicyclo[3.1.0]hexane framework would create a unique electronic and steric environment. This could influence the stability and reactivity of the nitrosamine functionality itself. For instance, the inherent ring strain might affect the N-N bond strength and the rotational barrier around this bond.

Insights into Strain-Controlled Reactivity in Bicyclic Systems

The 3-azabicyclo[3.1.0]hexane core is a strained bicyclic system, and this strain is a dominant factor in its chemical behavior. The fusion of a cyclopropane (B1198618) ring with a pyrrolidine (B122466) ring results in significant angle and torsional strain. This inherent strain makes the bicyclic system prone to ring-opening reactions and influences the stereochemical outcome of reactions at the ring atoms.

Furthermore, the electronic properties of the nitroso group could impact the reactivity of the adjacent cyclopropane ring. For example, it could influence the susceptibility of the C1-C5 bond to cleavage under thermal or photochemical conditions. The study of the racemization and diastereomerization of related chiral N-nitrosopiperidines has demonstrated the utility of chiroptical methods like circular dichroism (CD) spectroscopy in understanding the dynamic stereochemistry of these systems, which is governed by the rotational barrier of the N-N bond. A similar approach could be applied to chiral derivatives of this compound to probe the interplay between the strained ring and the nitrosamine group.

Methodological Advancements in Organic Synthesis and Spectroscopic Analysis

The synthesis of the parent 3-azabicyclo[3.1.0]hexane scaffold has been the subject of considerable research, with various methods developed using both transition-metal-catalyzed and transition-metal-free approaches. acs.orgnih.gov These synthetic strategies provide a strong foundation for the preparation of this compound.

Synthesis of the 3-Azabicyclo[3.1.0]hexane Core: Several key strategies have been employed for the construction of the 3-azabicyclo[3.1.0]hexane ring system:

Intramolecular Cyclopropanation: Rhodium- and copper-catalyzed intramolecular cyclopropanation of allylic enamines or related precursors.

1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with cyclopropenes. molaid.com

From Cyclopropanes: Derivatization of pre-existing cyclopropane rings.

Cobalt-Catalyzed C-H Activation: A dual C(sp³)–H activation strategy has been developed for the synthesis of bicyclo[n.1.0]alkanes, including the bicyclo[3.1.0]hexane system. nih.gov

A notable related synthesis is that of the 6α-nitro derivative of 3-azabicyclo[3.1.0]hexane, a key intermediate in the synthesis of the antibacterial agent trovafloxacin. rsc.org This suggests that functionalization of the bicyclic core is well-established.

Nitrosation: Once the 3-azabicyclo[3.1.0]hexane is obtained, the introduction of the nitroso group can be achieved through standard nitrosation procedures, typically involving the reaction of the secondary amine with a nitrosating agent like sodium nitrite (B80452) in an acidic medium.

Spectroscopic Analysis: The characterization of this compound would rely on a combination of modern spectroscopic techniques.

NMR Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure and providing insights into the conformation of the molecule. As observed in other heterocyclic nitrosamines, the protons alpha to the nitrosamine group are expected to show distinct chemical shifts due to the anisotropic effect of the N=O group. cdnsciencepub.com

Infrared (IR) Spectroscopy: The IR spectrum would show a characteristic absorption band for the N-N=O stretching vibration.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.

The detailed spectroscopic analysis of this molecule would contribute to the growing database of spectroscopic data for nitrosamines and strained bicyclic systems.

Unexplored Reaction Pathways and Mechanistic Questions

The unique combination of a strained bicyclic system and a photochemically and thermally labile nitrosamine group in this compound opens up avenues for exploring novel reaction pathways.

Photochemical Reactivity: N-nitrosamines are known to undergo photolysis, often leading to the homolytic cleavage of the N-N bond to generate an aminyl radical and nitric oxide. nih.gov The photochemistry of N-nitrosamides has also been studied in acidic media, showing cleavage of the nitrogen-nitrogen bond. researchgate.net In the context of this compound, photochemical activation could lead to a number of interesting transformations:

Radical-mediated ring opening: The initially formed aminyl radical could induce the cleavage of the strained cyclopropane ring, leading to the formation of monocyclic or acyclic products.

Intramolecular rearrangements: The radical intermediates could undergo rearrangements to form new heterocyclic scaffolds.

Thermal Reactivity: The thermal stability of this compound is another area ripe for investigation. The inherent strain of the bicyclic system might lower the activation energy for decomposition pathways. Studies on the thermal decomposition of N-nitrosoaziridines have highlighted their instability, which is relevant given the presence of a three-membered ring in the target molecule. acs.org Potential thermal reactions could include:

Denitrosation: The loss of the nitroso group to regenerate the parent amine.

Ring fragmentation: The concerted or stepwise breakdown of the bicyclic system, driven by the release of ring strain and the expulsion of small molecules like N₂.

Mechanistic Questions: Several mechanistic questions arise from the structure of this compound:

How does the stereochemistry of the bicyclic system influence the E/Z isomerism of the nitroso group?

What is the interplay between the electronic effects of the nitroso group and the strain energy of the cyclopropane ring in determining the reactivity of the molecule?

Can the photochemical or thermal decomposition of this molecule be controlled to selectively produce desired products?

Computational studies could be employed to model the potential energy surfaces of various reaction pathways and to predict the stability and reactivity of different intermediates.

Potential for Derivatization and Analog Development for Chemical Probes

While excluding drug development, the unique structural and electronic properties of this compound make it an interesting scaffold for the development of purely chemical probes. Chemical probes are small molecules used to study and manipulate biological systems at the molecular level.

The reactivity of the nitrosamine group and the strained bicyclic framework can be harnessed to design probes with specific functionalities. For example, the photochemical lability of the N-NO bond could be exploited to design photo-releasable probes. Upon irradiation with light of a specific wavelength, the probe could release a signaling molecule or a reactive species in a controlled manner.

Furthermore, the 3-azabicyclo[3.1.0]hexane skeleton can be derivatized at various positions to introduce reporter groups (e.g., fluorophores, biotin) or reactive handles for bioconjugation. The synthesis of various derivatives of the parent amine is well-documented, providing a clear path for such modifications. nih.govnih.gov

The development of such chemical probes could contribute to a better understanding of various chemical and biological processes by providing tools for spatiotemporal control over the release of active molecules.

Q & A

Q. What are the standard synthetic routes for preparing 3-azabicyclo[3.1.0]hexane derivatives, and how are intermediates purified?

Methodological Answer: A common approach involves multi-step synthesis starting from cyclopropane precursors. For example, 3-azabicyclo[3.1.0]hexane can be synthesized via:

Cyclopropanation : Reaction of 1,2-cyclopropanedicarboxylic acid with benzylamine to form 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione (I) .

Reduction : Selective reduction of intermediate I to yield 3-benzyl-3-azabicyclo[3.1.0]hexane (II).

Hydrogenation : Catalytic hydrogenation to remove the benzyl group, producing 3-azabicyclo[3.1.0]hexane (III).

Chlorination : Conversion to 3-chloro-3-azabicyclo[3.1.0]hexane (IV) for further functionalization .

Purification : The free base is volatile and often recovered as a hydrochloride salt, which is nonvolatile and easily isolated via filtration .

Q. How is the structural uniqueness of 3-azabicyclo[3.1.0]hexane validated experimentally?

Methodological Answer: Structural validation employs:

  • NMR Spectroscopy : To confirm bicyclic geometry and substituent positions.
  • Mass Spectrometry : For molecular weight confirmation (e.g., 3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride has a molecular weight of 155.57 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry, critical for distinguishing cis/trans isomers in derivatives like 3-azabicyclo[3.1.0]hexane-2-carbonitrile .

Q. What biological activities are associated with 3-azabicyclo[3.1.0]hexane derivatives?

Methodological Answer: The rigid bicyclic core is a pharmacophore in pharmaceuticals:

  • Antibacterial Agents : Trovafloxacin, a fluoroquinolone with a 6-amino-3-azabicyclo[3.1.0]hexane moiety, inhibits bacterial DNA gyrase .
  • Antidiabetic Drugs : Saxagliptin (DPP-4 inhibitor) incorporates a 2-azabicyclo[3.1.0]hexane unit .
  • Neuroactive Compounds : Derivatives like 3-benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine show potential in modulating neurotransmitter receptors .

Advanced Research Questions

Q. How can stereoisomers of 3-azabicyclo[3.1.0]hexane derivatives be synthesized and resolved?

Methodological Answer: Stereoselective synthesis requires:

  • Chiral Auxiliaries : Use of tert-butoxycarbonyl (Boc) groups to direct cyclopropanation, yielding cis/trans isomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid .
  • Resolution Techniques :
    • Diastereomeric Salt Formation : Separation using chiral acids (e.g., tartaric acid).
    • Chiral Chromatography : HPLC with cellulose-based stationary phases .

Example : Adjusting reaction conditions (e.g., temperature, solvent polarity) in cyclopropanation steps can favor cis selectivity due to transition-state stabilization .

Q. What challenges arise in Pd-catalyzed cross-coupling reactions of 3-azabicyclo[3.1.0]hexane derivatives?

Methodological Answer: Key challenges include:

  • Steric Hindrance : The bicyclic framework limits accessibility to reactive sites, as seen in failed couplings of 3-aryl derivatives with bromoaryl substrates .
  • N-Substituent Sensitivity : Electron-withdrawing groups (e.g., sulfonyl) may deactivate the catalyst.
    Alternative Strategies :
  • Reductive Alkylation : For trifluoroethylamino derivatives using trifluoroacetaldehyde .
  • Intramolecular Cyclization : Ti-mediated reductive cyclopropanation to bypass coupling limitations .

Q. How do reaction conditions impact the synthesis of 3-azabicyclo[3.1.0]hexane intermediates?

Methodological Answer: Variability in reaction times and yields is addressed via:

  • Kinetic Monitoring : Use HPLC or TLC to track intermediate formation (e.g., chlorination steps may require 10–12 hours or days) .
  • Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance cyclopropanation efficiency, while alcoholic bases facilitate salt precipitation .

Q. Data Contradiction Analysis :

  • reports reaction completion in 10–12 hours, while other protocols require extended times. This discrepancy may arise from substrate purity or catalyst loading .

Q. What advanced computational methods support the design of 3-azabicyclo[3.1.0]hexane-based pharmaceuticals?

Methodological Answer:

  • Ab Initio Calculations : Predict cis/trans isomer stability by modeling transition states (e.g., explaining cis selectivity in cyclopropanation) .
  • Molecular Docking : Simulate interactions between Trovafloxacin derivatives and DNA gyrase to optimize binding .

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